Lupenone
Overview
Description
Lupenone is a pentacyclic triterpenoid compound that is naturally found in various plant species. It is known for its diverse biological activities, including anti-inflammatory, anti-diabetic, and neuroprotective properties. The compound has garnered significant attention in recent years due to its potential therapeutic applications in treating various diseases, including glioblastoma and Alzheimer’s disease .
Mechanism of Action
Target of Action
Lupenone, a pentacyclic triterpenoid, primarily targets several proteins related to inflammation and neurodegenerative disorders . These include transcription factor p65, NF-kappa-B inhibitor alpha, transcription factor AP-1, NF-kappa-B essential modulator, nuclear factor NF-kappa-B p105 subunit, epidermal growth factor receptor, and hypoxia-inducible factor 1-alpha . These targets play crucial roles in the PI3K-Akt, Toll-like receptor, and NF-kappa B signaling pathways .
Mode of Action
This compound interacts with its targets through molecular docking . It has been shown to combine well with MCP-1, IL-1β, TNF-α, IKKβ, IκBα, and NF-κB p65 proteins . The docking scores of this compound with key protein structures, 5H08 and 2ZHV, were -9.54 kcal/mol and -10.59 kcal/mol respectively, indicating profound binding affinities .
Biochemical Pathways
This compound affects several biochemical pathways, including the PI3K-Akt, Toll-like receptor, and NF-kappa B signaling pathways . By interacting with its targets, this compound can regulate these pathways, leading to downstream effects such as the reduction of pro-inflammatory cytokines and the inhibition of the NF-κB signaling pathway .
Pharmacokinetics
Its profound binding affinities and interactions with key protein structures suggest that it may have good bioavailability
Result of Action
This compound has been shown to have anti-inflammatory effects . It can significantly reduce the mRNA and protein expressions for pro-inflammatory cytokines and IKKβ, p-p65, and p-IκBα . Moreover, this compound inhibited the proliferative activity of HBZY-1 cells at non-cytotoxic concentrations . These results suggest that this compound may play an anti-inflammatory role in the treatment of diseases like Diabetic Nephropathy (DN) and Alzheimer’s .
Action Environment
Environmental factors can influence the action of this compound. For instance, in the context of plant biology, this compound has been shown to increase drought resistance in plants . .
Biochemical Analysis
Biochemical Properties
Lupenone has been found to interact with various biomolecules, including the WRKY protein, a transcription factor crucial for plant growth and development . This compound exhibits a strong affinity for the WRKY protein, suggesting that it may play a significant role in biochemical reactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as the WRKY protein . This interaction potentially leads to changes in gene expression, contributing to enhanced stress resistance in plants .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. Molecular docking and modeling studies have shown that this compound’s interaction with the WRKY protein contributes to drought resistance in Solanum Lycopersicum .
Metabolic Pathways
Its interaction with the WRKY protein suggests it may influence metabolic flux or metabolite levels .
Subcellular Localization
Its interaction with the WRKY protein suggests it may be localized to specific compartments or organelles where this transcription factor is active .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lupenone can be synthesized through several methods, including the oxidation of lupeol, a naturally occurring triterpenoid. The oxidation process typically involves the use of oxidizing agents such as chromium trioxide or pyridinium chlorochromate under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from plant sources, such as the bark of the white birch tree. The extraction process includes solvent extraction, followed by chromatographic techniques to isolate and purify this compound .
Chemical Reactions Analysis
Types of Reactions: Lupenone undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to produce other triterpenoid derivatives.
Reduction: Reduction of this compound can yield lupeol, the precursor compound.
Substitution: this compound can participate in substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products:
Oxidation Products: Various oxidized triterpenoids.
Reduction Products: Lupeol and other reduced derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other triterpenoid compounds.
Medicine: Investigated for its therapeutic potential in treating neurodegenerative diseases such as Alzheimer’s and glioblastoma.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Lupenone belongs to the lupane-type triterpenes, which include compounds such as lupeol, betulin, and betulinic acid . Compared to these similar compounds, this compound exhibits unique properties:
Lupeol: Precursor to this compound, known for its anti-inflammatory and anti-cancer properties.
Betulin: Found in birch bark, used in the synthesis of betulinic acid, with anti-HIV and anti-cancer activities.
Betulinic Acid: Derived from betulin, known for its potent anti-cancer and anti-HIV properties.
This compound’s distinctiveness lies in its broad spectrum of biological activities and its potential therapeutic applications in neurodegenerative diseases and diabetes management.
Properties
IUPAC Name |
3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-23,25H,1,9-18H2,2-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBHNQFQFHLCHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90936586 | |
Record name | Lup-20(29)-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90936586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1617-70-5 | |
Record name | LUPENONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281807 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Lup-20(29)-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90936586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Lupenone exert its anti-diabetic effects?
A1: Studies suggest that this compound improves insulin resistance (IR) through multiple pathways. In type 2 diabetic rat models, this compound administration significantly reduced fasting blood glucose, HbA1c, and leptin levels while increasing adiponectin levels and GSH-Px activity. [] This suggests an improvement in oxidative stress, lipid metabolism disorders, and pancreatic function. Furthermore, this compound upregulated the expression of key insulin signaling pathway components, including InsR, IRS-1, IRS-2, GLUT-4, and PPAR-γ, in both skeletal muscle and adipose tissue. []
Q2: What is the role of this compound in alleviating renal fibrosis?
A2: this compound demonstrates promising anti-renal fibrosis activity by regulating the TGF-β/Smad/CTGF signaling pathway. Molecular docking studies revealed that this compound exhibits a strong binding affinity for key proteins within this pathway, including fibronectin, TGF-β1, TβRI, TβRII, Smad2, Smad3, Smad4, Smad7, and Smurf2. [] In vitro experiments using high glucose-induced mesangial cells (MCs) further confirmed these findings. This compound treatment effectively downregulated the expression of fibrosis markers (collagen-I, collagen-IV, and fibronectin), TGF-β1, and downstream signaling molecules in the TGF-β/Smad/CTGF pathway. []
Q3: How does this compound protect neuronal cells against methamphetamine-induced apoptosis?
A3: Research indicates that this compound protects neuroblastoma SH-SY5y cells from methamphetamine-induced apoptosis via the PI3K/Akt/mTOR signaling pathway. [] this compound pre-treatment effectively reduced the apoptotic cell population and restored the expression of anti-apoptotic proteins (Bcl-2, Caspase 3, Caspase 7, and Caspase 8), which were otherwise diminished upon methamphetamine exposure. [] This protective effect is attributed to the increased phosphorylation levels of PI3K/Akt observed in this compound-treated cells. []
Q4: Can this compound influence adipogenic differentiation?
A4: Yes, this compound isolated from Adenophora triphylla var. japonica extract effectively inhibits adipogenic differentiation in 3T3-L1 preadipocytes. [] It significantly reduced lipid accumulation and downregulated the expression of key adipogenic marker genes. [, ] Mechanistically, this compound appears to suppress the transcriptional activity of PPARγ, a master regulator of adipogenesis, and reduce the protein levels of PPARγ and C/EBPα. []
Q5: Does this compound impact microglial activation and pyroptosis after spinal cord injury?
A5: this compound demonstrates a protective effect against spinal cord injury by modulating microglial activity. It inhibits the nuclear factor kappa B (NF-κB) pathway, thereby reducing IκBα activation and p65 nuclear translocation. [] This, in turn, suppresses NLRP3 inflammasome function, shifting microglial polarization from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype. [] By inhibiting the NF-κB pathway and subsequent NLRP3 inflammasome activation, this compound effectively reduces microglial pyroptosis. []
Q6: What is the molecular formula and weight of this compound?
A6: this compound has the molecular formula C30H48O and a molecular weight of 424.7 g/mol.
Q7: What spectroscopic data is available for the characterization of this compound?
A7: this compound has been characterized using various spectroscopic techniques, including:
- Infrared (IR) spectroscopy: Provides information about functional groups present in the molecule. [, , ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR data are essential for elucidating the complete structure and stereochemistry of this compound. [, , , , ]
- Mass spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, further confirming the identity of this compound. [, , , , ]
- Ultraviolet-visible (UV) spectroscopy: Provides information about the electronic transitions within the molecule. []
Q8: Is there any information on the material compatibility and stability of this compound?
A8: While the provided research does not delve deeply into material compatibility and stability in various conditions, one study investigated the thermal properties of this compound-containing resin. The study revealed that derivatization of the resin, including methylation and acetylation, decreased its thermal stability. [] This highlights the potential influence of chemical modifications on the stability of this compound-containing materials.
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